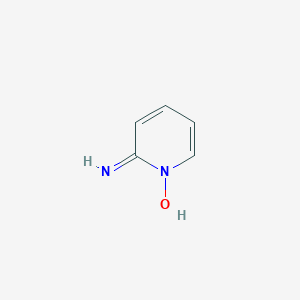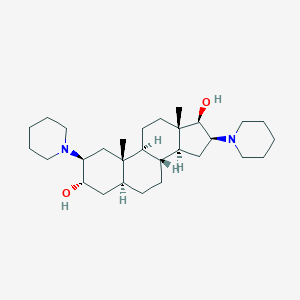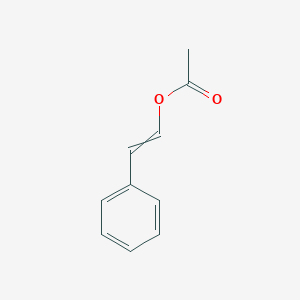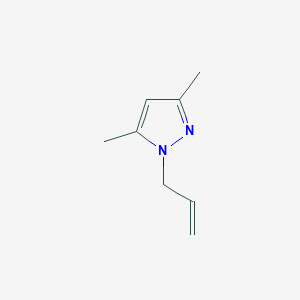
2-氨基吡啶 N-氧化物
描述
2-Aminopyridine N-oxide is a chemical compound with the molecular formula C5H6N2O . It is used in the production of various drugs .
Synthesis Analysis
A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides has been reported . The process involves an in situ deprotection of an isolable N-formylaminopyridine intermediate . Yields of purified, isolated products of up to 84% are observed for the one-pot, two-step process .Molecular Structure Analysis
The molecular weight of 2-Aminopyridine N-oxide is 110.11 g/mol . The InChI string is InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H and the canonical SMILES string is C1=CC(=N)N(C=C1)O .Chemical Reactions Analysis
Pyridine N-oxides are capable of yielding amides of 2-aminopyridines by reaction with imidoyl chlorides or triflates and 2-aminopyridines by reaction with isocyanates . Pyridine N-oxides activated with a phosphonium coupling reagent were shown to react with amines to give 2-aminopyridines by a Reissert−Henze-type reaction .Physical And Chemical Properties Analysis
2-Aminopyridine N-oxide is a white powder, leaflets, or crystals with a characteristic odor . It has a boiling point of 411°F and a melting point of 137°F . It has a topological polar surface area of 47.3 Ų .科学研究应用
Drug Discovery
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . 2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals .
Synthesis of Biological Molecules
The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions . Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .
Functionalization of Graphene Oxide Hydrogels
2-Aminopyridine functionalized partially reduced graphene oxide hydrogels (APGHs) have been prepared via a simple hydrothermal method . During the reaction process, graphene oxide was used as the reactant and 2-Aminopyridine was used as both reductant and N dopant .
High-Performance Symmetric Supercapacitors
The assembled APGH-40-based symmetric supercapacitor delivers a high-specific capacitance of 266.7 F g −1 at 0.3 A g −1, even at 10 A g −1, this value can still maintain at f 215.9 F g −1 . In addition, the device also possesses a high energy density (9.3 Wh kg −1 at 75.0 W kg −1) and outstanding capacitance retention of 102.9% after 10,000 cycles at 10 A g −1 .
Catalysis
Aminopyridine N-oxide, a versatile chemical compound, holds immense potential in scientific research. With its unique structure, it offers a broad range of applications, including catalysis.
Organic Synthesis
Aminopyridine N-oxide is also used in organic synthesis. Its unique structure and properties make it a valuable tool in the creation of a wide variety of organic compounds.
Medicinal Chemistry
In the field of medicinal chemistry, Aminopyridine N-oxide is used for the synthesis of various medicinal compounds. Its unique structure and properties make it a valuable tool in the creation of a wide variety of medicinal compounds.
Biological Activity
Researchers have shown that the presence of a small molecule of aminopyridine is an advantage for the medicinal properties of the target molecule . Whether it is a simple molecule, with just a few .
安全和危害
Exposure to 2-Aminopyridine N-oxide can cause irritation to the eyes, nose, and throat, as well as headaches, dizziness, excitement, nausea, high blood pressure, respiratory distress, lassitude (weakness, exhaustion), convulsions, and stupor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
未来方向
There is ongoing research into the synthesis of substituted 2-aminopyridines from pyridine N-oxides . The unique dual nature of reactivity of pyridine N-oxides and isocyanides, their tendency to react both as nucleophilic carbanions and electrophilic carbenes, has resulted in a rich chemical history . This suggests potential for future exploration and expansion of the synthetic arsenal for the synthesis of 2-aminopyridines .
属性
IUPAC Name |
1-hydroxypyridin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-5-3-1-2-4-7(5)8/h1-4,6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPMVZCGIJJWCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873292 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopyridine N-oxide | |
CAS RN |
14150-95-9 | |
| Record name | 1-Oxopyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination behavior of 2-aminopyridine N-oxide with metal ions?
A1: 2-Aminopyridine N-oxide (apo) typically acts as a bidentate ligand, coordinating to metal ions through both its oxygen and amine nitrogen atoms. This can lead to the formation of mononuclear complexes, like the hexagonally symmetric Mn(apo)₆Cl₂ [, ], where six apo ligands surround a single manganese ion. Additionally, apo can bridge two metal centers, as seen in the binuclear complex [Cu₂(apo)₄Cl₄]·2H₂O [, ], forming a distorted square pyramidal geometry around each copper ion.
Q2: How does the structure of 2-aminopyridine N-oxide influence its NMR spectra?
A2: The position and nature of substituents on the pyridine ring significantly impact the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 2-aminopyridine N-oxide [, ]. For instance, acetylation of the amino group in the 2-position deshields the pyridine nitrogen by 5.9-11.5 ppm compared to the non-acetylated form. Strong resonance interactions, such as those between 2-amino and 5-nitro groups, also affect amino nitrogen shielding (decrease of about 5.3-17.9 ppm) and cause deshielding of amino protons and carbons C-2 and C-5. Furthermore, the pyridine nitrogen chemical shifts in amino and acetylamino derivatives (-101.2 to -126.7 ppm) provide insights into the tautomeric equilibrium of these compounds.
Q3: Can 2-aminopyridine N-oxide be used as a directing group in C-H functionalization reactions?
A3: Yes, 2-aminopyridine N-oxide has been successfully employed as a directing group in cobalt-catalyzed C(sp2)-H bond functionalization reactions []. This strategy allows for the direct installation of various functional groups onto the pyridine ring, expanding the synthetic utility of 2-aminopyridine N-oxide derivatives.
Q4: Are there alternative synthetic pathways to access 2-aminopyridine N-oxides besides traditional methods?
A4: Interestingly, a novel pathway involving the base-catalyzed rearrangement of 5-cyanomethyl-2-isoxazolines has been reported for the synthesis of 2-aminopyridine N-oxides [, ]. This method offers a new route to access these compounds and highlights the diverse reactivity profiles of 2-aminopyridine N-oxide precursors.
Q5: Does 2-aminopyridine N-oxide always exist in its zwitterionic form?
A5: Contrary to some of its analogs like 2-hydroxy-, 2-mercapto-, and 2-nitramino-pyridine N-oxides, 2-aminopyridine N-oxide exists in a neutral tautomeric form in its crystal structure []. This finding, supported by DFT calculations, suggests that crystal packing forces can influence the tautomeric preference, even when a different tautomer might be more stable in the gas phase.
Q6: Can 2-aminopyridine N-oxide be used in the synthesis of more complex heterocycles?
A6: Indeed, 2-aminopyridine N-oxide serves as a valuable building block for constructing imidazo[1,2-a]pyridines []. A gold-catalyzed redox reaction between 2-aminopyridine N-oxides and alkynes provides a mild and atom-economical route to these valuable heterocyclic compounds, highlighting the potential of 2-aminopyridine N-oxide in medicinal chemistry.
Q7: How does 2-aminopyridine N-oxide participate in the formation of coordination polymers?
A7: 2-aminopyridine N-oxide can act as a bridging ligand through its oxygen atom, facilitating the construction of three-dimensional coordination polymers []. For example, in complexes with the formula [MII(apo)(N(CN)₂)₂] (M = Co, Ni, Mn), apo bridges two metal centers to form dimer subunits, which are then interconnected by dicyanamide (N(CN)₂)⁻ ligands. This structural motif highlights the potential of 2-aminopyridine N-oxide in developing new porous materials.
Q8: Can the reactivity of 2-aminopyridine N-oxide be modulated by protecting groups?
A8: Yes, N-protected 2-aminopyridine N-oxides react differently with chloronitropyridines compared to their unprotected counterparts []. While unprotected derivatives mainly yield 2-[(pyridin-2-yl)amino]pyridine N-oxides, the N-protected versions primarily form quaternary 1-pyridyloxypyridinium salts. This difference in reactivity highlights the influence of protecting groups on the chemical behavior of 2-aminopyridine N-oxide.
Q9: What factors govern the diverse reactivity of isomeric aminopyridine N-oxides?
A9: DFT calculations suggest that differences in the properties of frontier orbitals and atomic charge distribution contribute to the varied reactivity observed in isomeric aminopyridine N-oxides []. These electronic factors influence the molecules' ability to participate in different reaction pathways, ultimately leading to diverse product outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)











